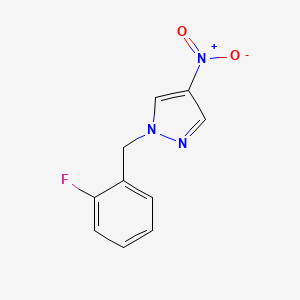

1-(2-Fluorobenzyl)-4-nitro-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-fluorophenyl)methyl]-4-nitropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O2/c11-10-4-2-1-3-8(10)6-13-7-9(5-12-13)14(15)16/h1-5,7H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWUHGGSSXUCPHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(C=N2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategic Derivatization of 1 2 Fluorobenzyl 4 Nitro 1h Pyrazole

De Novo Synthetic Approaches to the Pyrazole (B372694) Core and N-Alkylation with Fluorobenzyl Moieties

The synthesis of 1-(2-fluorobenzyl)-4-nitro-1H-pyrazole is a multi-step process that begins with the formation of the 4-nitropyrazole ring, followed by the crucial introduction of the 2-fluorobenzyl group onto one of the ring's nitrogen atoms. The regioselectivity of this second step is a key challenge in ensuring the desired isomer is produced.

Cycloaddition Reactions and Condensation Strategies in Pyrazole Ring Formation

The construction of the 4-nitropyrazole core can be achieved through several established synthetic routes. One of the most common methods is the direct nitration of pyrazole. guidechem.com This electrophilic substitution reaction typically occurs at the C4 position of the pyrazole ring. rrbdavc.orgresearchgate.netscribd.com The reaction is generally carried out using a mixture of concentrated nitric acid and sulfuric acid. guidechem.comscribd.com

Alternatively, cycloaddition reactions offer a powerful tool for constructing the pyrazole ring with the nitro group already in place. nih.govnih.gov For instance, a [3+2] cycloaddition between a suitable 1,3-dipole and a dipolarophile can yield the desired pyrazole ring. nih.govbeilstein-journals.org Another prominent method is the condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its equivalent. rrbdavc.orgnih.govorganic-chemistry.org For the synthesis of 4-nitropyrazole, a precursor containing the nitro group would be required in the 1,3-dicarbonyl component.

A summary of common synthetic strategies for the pyrazole ring is presented in the table below.

| Reaction Type | Reactants | Key Features |

| Direct Nitration | Pyrazole, Nitrating agent (e.g., HNO₃/H₂SO₄) | Direct functionalization of the pre-formed pyrazole ring. guidechem.comscribd.com |

| [3+2] Cycloaddition | 1,3-dipole, Dipolarophile | High degree of control over substituent placement. nih.govbeilstein-journals.org |

| Condensation | Hydrazine, 1,3-dicarbonyl compound | A versatile and widely used method for pyrazole synthesis. rrbdavc.orgnih.govorganic-chemistry.org |

Regioselective N-Alkylation with 2-Fluorobenzyl Halides

Once 4-nitropyrazole is obtained, the subsequent N-alkylation with a 2-fluorobenzyl halide introduces the fluorinated side chain. This reaction can lead to two possible regioisomers: this compound and this compound. Achieving high regioselectivity for the desired N1-isomer is a critical aspect of the synthesis.

The regioselectivity of the N-alkylation of pyrazoles is influenced by several factors, including the nature of the substituent on the pyrazole ring, the choice of base, solvent, and the alkylating agent itself. beilstein-journals.orgnih.gov In the case of 4-nitropyrazole, the electron-withdrawing nature of the nitro group can influence the nucleophilicity of the two nitrogen atoms. Generally, the N1 position is sterically less hindered and often favored. researchgate.net The use of specific bases and solvents can further control the reaction's outcome. beilstein-journals.org

Optimization of Reaction Conditions and Yields: Solvent Effects, Temperature, and Catalysis

The efficiency and yield of the N-alkylation step are highly dependent on the reaction conditions. A systematic study of these parameters is crucial for developing a robust and scalable synthetic protocol.

Solvent Effects: The choice of solvent can significantly impact the reaction rate and regioselectivity. beilstein-journals.org Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) are commonly used for N-alkylation reactions as they can effectively solvate the cation of the base and promote the reaction. beilstein-journals.org

Temperature: The reaction temperature is another critical parameter that needs to be optimized. Higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts.

Catalysis: Phase-transfer catalysis can be employed to enhance the reaction rate and yield, particularly when dealing with reactants that have limited solubility in the reaction medium. researchgate.net The use of a catalyst can also allow for milder reaction conditions.

The following table summarizes the key parameters influencing the N-alkylation of pyrazoles.

| Parameter | Effect on Reaction | Common Choices |

| Solvent | Influences solubility, reaction rate, and regioselectivity. beilstein-journals.org | DMF, Acetonitrile, THF beilstein-journals.org |

| Temperature | Affects reaction rate and can influence side reactions. | Room temperature to reflux |

| Base | Deprotonates the pyrazole ring, influencing nucleophilicity. | K₂CO₃, NaH, Cs₂CO₃ beilstein-journals.org |

| Catalyst | Can enhance reaction rate and yield. researchgate.net | Phase-transfer catalysts (e.g., tetra-n-butylammonium bromide) researchgate.net |

Functional Group Transformations and Late-Stage Derivatization of this compound

The presence of the nitro group and the fluorobenzyl moiety in this compound offers numerous opportunities for further chemical modifications. These transformations allow for the synthesis of a diverse library of derivatives with potentially new properties.

Reduction and Subsequent Functionalization of the Nitro Group

The nitro group is a versatile functional group that can be readily transformed into a variety of other functionalities. figshare.commasterorganicchemistry.com The most common transformation is its reduction to an amino group. This can be achieved using various reducing agents, such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation. masterorganicchemistry.comvanderbilt.edu

The resulting amino group can then serve as a handle for a wide range of subsequent functionalizations. For instance, it can undergo acylation, alkylation, sulfonylation, or diazotization followed by Sandmeyer-type reactions to introduce a variety of substituents.

Electrophilic and Nucleophilic Substitutions on the Fluorobenzyl and Pyrazole Moieties

Both the fluorobenzyl and pyrazole rings can undergo substitution reactions, although their reactivity is influenced by the existing substituents. The pyrazole ring, being an electron-rich aromatic system, is susceptible to electrophilic substitution. rrbdavc.orgnih.gov However, the presence of the electron-withdrawing nitro group at the C4 position deactivates the ring towards further electrophilic attack. researchgate.net

The fluorobenzyl ring can undergo electrophilic aromatic substitution. The fluorine atom is an ortho-, para-directing group, although it is deactivating. The position of substitution on the fluorobenzyl ring will be influenced by both the fluorine atom and the pyrazole moiety. Nucleophilic aromatic substitution on the fluorobenzyl ring is also a possibility, particularly if an additional activating group is present.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Amination) for Further Functionalization

The this compound scaffold, while functionalized, serves as a platform for extensive chemical modification. The introduction of carbon-carbon and carbon-nitrogen bonds can be effectively achieved through palladium-catalyzed cross-coupling reactions. These transformations are fundamental in medicinal chemistry and materials science for building molecular complexity. libretexts.org For these reactions to proceed, the pyrazole ring typically requires activation with a suitable leaving group, such as a halide (Br, I) or a triflate (OTf), at the position targeted for functionalization. The electron-withdrawing nature of the nitro group at the C4-position influences the reactivity of the pyrazole ring, but standard cross-coupling protocols are generally applicable to halo-pyrazoles. nih.govnih.gov

A plausible synthetic strategy would involve the initial synthesis of a halogenated precursor, such as 4-bromo-1-(2-fluorobenzyl)-1H-pyrazole, which can then undergo various coupling reactions. While direct coupling of nitroarenes has been reported, it is a more recent and less conventional approach. nih.govnih.gov

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate. nobelprize.org To functionalize the this compound core, a 4-halo derivative would be reacted with a variety of aryl, heteroaryl, or alkyl boronic acids or esters. ccspublishing.org.cn This reaction typically employs a palladium(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, along with a phosphine (B1218219) ligand and a base. libretexts.org The reaction is valued for its mild conditions and tolerance of a wide array of functional groups. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a 4-Halo-1-(2-fluorobenzyl)-1H-pyrazole Derivative

| Entry | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Potential Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 1-(2-Fluorobenzyl)-4-phenyl-1H-pyrazole |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/EtOH | 1-(2-Fluorobenzyl)-4-(4-methoxyphenyl)-1H-pyrazole |

| 3 | Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | THF/H₂O | 1-(2-Fluorobenzyl)-4-(pyridin-3-yl)-1H-pyrazole |

| 4 | Methylboronic acid | Pd(PCy₃)₂ | Cs₂CO₃ | Dioxane | 1-(2-Fluorobenzyl)-4-methyl-1H-pyrazole |

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst (e.g., CuI) and an amine base. rsc.org Applying this to a 4-halo-1-(2-fluorobenzyl)-1H-pyrazole derivative allows for the introduction of various alkynyl moieties. These resulting alkynes are versatile intermediates that can undergo further transformations. Some protocols have been developed that are copper-free, which can be advantageous in certain synthetic contexts. organic-chemistry.org

Table 2: Representative Conditions for Sonogashira Coupling of a 4-Halo-1-(2-fluorobenzyl)-1H-pyrazole Derivative

| Entry | Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Potential Product |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 1-(2-Fluorobenzyl)-4-(phenylethynyl)-1H-pyrazole |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | THF | 1-(2-Fluorobenzyl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole |

| 3 | Propargyl alcohol | Pd(OAc)₂ / XPhos | None (Cu-free) | Cs₂CO₃ | Acetonitrile | 3-(1-(2-Fluorobenzyl)-1H-pyrazol-4-yl)prop-2-yn-1-ol |

| 4 | 1-Heptyne | PdCl₂(dppf) | CuI | Piperidine | Toluene | 1-(2-Fluorobenzyl)-4-(hept-1-yn-1-yl)-1H-pyrazole |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an aryl halide or triflate with a primary or secondary amine. wikipedia.org This reaction has become a cornerstone of modern synthetic chemistry for preparing aryl amines. libretexts.org For the derivatization of the target compound, a 4-halo-1-(2-fluorobenzyl)-1H-pyrazole would be reacted with a diverse range of amines in the presence of a palladium catalyst, a suitable phosphine ligand (often a bulky, electron-rich one), and a strong base like sodium tert-butoxide. nih.gov The choice of ligand is crucial and often dictates the success and scope of the reaction. beilstein-journals.org

Table 3: Representative Conditions for Buchwald-Hartwig Amination of a 4-Halo-1-(2-fluorobenzyl)-1H-pyrazole Derivative

| Entry | Amine | Pd Catalyst / Ligand | Base | Solvent | Potential Product |

| 1 | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 4-(1-(2-Fluorobenzyl)-1H-pyrazol-4-yl)morpholine |

| 2 | Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | N-(1-(2-Fluorobenzyl)-1H-pyrazol-4-yl)aniline |

| 3 | Benzylamine | Pd₂(dba)₃ / tBuDavePhos | K₃PO₄ | Xylene | N-Benzyl-1-(2-fluorobenzyl)-1H-pyrazol-4-amine |

| 4 | Pyrrolidine | Pd(dba)₂ / Xantphos | KOt-Bu | THF | 1-(2-Fluorobenzyl)-4-(pyrrolidin-1-yl)-1H-pyrazole |

Mechanistic Elucidation and Kinetic Studies of Reactions Involving 1 2 Fluorobenzyl 4 Nitro 1h Pyrazole

Investigation of Reaction Pathways for Nitro Group Interconversions and Pyrazole (B372694) Ring Transformations

The reactivity of the 4-nitro-1H-pyrazole core in 1-(2-fluorobenzyl)-4-nitro-1H-pyrazole is dominated by the electron-withdrawing nature of the nitro group, which significantly influences the electron density of the pyrazole ring. Electrophilic substitution reactions on the pyrazole ring are generally disfavored due to the deactivating effect of the nitro group. Instead, the chemistry of this compound is characterized by transformations of the nitro group itself and nucleophilic substitution reactions.

One of the primary reaction pathways for the nitro group is its reduction to an amino group, which can then be further functionalized. This transformation is typically achieved using reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. The resulting 1-(2-fluorobenzyl)-1H-pyrazol-4-amine is a versatile intermediate for the synthesis of a variety of other pyrazole derivatives.

Another significant reaction pathway involves the nucleophilic substitution of the nitro group. Due to the strong electron-withdrawing effect of the pyrazole ring and the nitro group, the C4 position is susceptible to attack by strong nucleophiles. This can lead to the displacement of the nitro group and the formation of new C-N, C-O, or C-S bonds. For example, reaction with alkoxides can yield 4-alkoxypyrazoles, while reaction with thiols can produce 4-thioether pyrazoles.

Transformations involving the pyrazole ring itself are less common under typical conditions due to the aromatic stability of the ring. However, under forcing conditions such as high temperature and pressure, or through photochemical reactions, ring-opening and rearrangement reactions can occur. For instance, cycloaddition reactions can be initiated, although the nitro group's deactivating effect can hinder such transformations.

A plausible reaction pathway for the interconversion of the nitro group is its participation in cycloaddition reactions. For instance, the [3+2] cycloaddition of a nitrylimine with a nitroalkene has been shown to lead to the formation of a nitropyrazole system. nih.gov This type of reaction proceeds through a concerted mechanism, and the regioselectivity is controlled by the electronic properties of the substituents on both the nitrylimine and the nitroalkene. nih.gov

Characterization of Reactivity Profiles of the 2-Fluorobenzyl Substituent: Influence of Fluorine

The 2-fluorobenzyl substituent at the N1 position of the pyrazole ring plays a significant role in modulating the reactivity of the entire molecule. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I effect). This effect is most pronounced at the ortho position of the benzyl (B1604629) ring and is transmitted through the benzyl group to the pyrazole ring.

The -I effect of the fluorine atom can influence the reaction rates and regioselectivity of transformations involving the pyrazole ring. For instance, in reactions where the pyrazole ring acts as a nucleophile, the electron-withdrawing nature of the 2-fluorobenzyl group would decrease its nucleophilicity, potentially slowing down the reaction rate compared to an unsubstituted benzyl group.

Conversely, in reactions where the pyrazole ring is subject to nucleophilic attack, the electron-withdrawing effect of the 2-fluorobenzyl group can enhance the electrophilicity of the ring, making it more susceptible to attack. This is particularly relevant for the nucleophilic substitution of the nitro group at the C4 position.

The fluorine atom can also participate in specific interactions, such as the formation of hydrogen bonds with reagents or solvents, which can influence the transition state of a reaction and thus its kinetics and outcome. Furthermore, the steric bulk of the 2-fluorobenzyl group can play a role in directing the approach of reagents, leading to specific stereochemical outcomes in certain reactions.

The reactivity of the benzyl group itself can also be affected. The C-H bonds of the benzylic methylene (B1212753) group are activated and can be susceptible to radical halogenation or oxidation. The presence of the fluorine atom can modulate the stability of any radical or carbocation intermediates formed at the benzylic position.

Kinetic and Thermodynamic Parameters for Key Synthetic Transformations

For the reduction of the nitro group, the reaction rate is typically dependent on the concentration of both the pyrazole substrate and the reducing agent. The reaction is generally exothermic, with a favorable negative Gibbs free energy change (ΔG). The activation energy (Ea) for such reductions can be influenced by the nature of the reducing agent and the solvent system employed.

In the case of nucleophilic substitution of the nitro group, the reaction kinetics often follow a second-order rate law, being first order in both the pyrazole substrate and the nucleophile. The rate of reaction is highly dependent on the nucleophilicity of the attacking species and the stability of the Meisenheimer-like intermediate formed during the reaction. The presence of the electron-withdrawing 2-fluorobenzyl group is expected to lower the activation energy for this type of reaction by stabilizing the negatively charged intermediate.

The table below presents hypothetical kinetic and thermodynamic data for the nucleophilic substitution of the nitro group with a generic nucleophile (Nu-), illustrating the expected influence of the 2-fluorobenzyl substituent compared to an unsubstituted benzyl group.

Table 1: Illustrative Kinetic and Thermodynamic Parameters for Nucleophilic Substitution

| Substituent at N1 | Rate Constant (k) at 298 K (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) | Gibbs Free Energy of Activation (ΔG‡) (kJ/mol) | Enthalpy of Reaction (ΔH) (kJ/mol) |

|---|---|---|---|---|

| Benzyl | 1.2 x 10⁻⁴ | 65 | 92 | -35 |

| 2-Fluorobenzyl | 3.5 x 10⁻⁴ | 60 | 89 | -38 |

The data in Table 1 suggests that the electron-withdrawing fluorine atom in the 2-fluorobenzyl group leads to a modest increase in the reaction rate, primarily due to a decrease in the activation energy. The reaction is also predicted to be slightly more exothermic.

Computational Mechanistic Studies: Transition State Analysis and Reaction Trajectories

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating the mechanisms of reactions involving complex organic molecules like this compound. nih.gov By modeling the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and reaction products, and to calculate their relative energies. nih.gov

For the nucleophilic aromatic substitution of the nitro group, computational studies can be used to model the structure of the Meisenheimer intermediate and the transition states leading to its formation and subsequent decomposition to products. Transition state analysis would likely reveal a structure where the C-Nu bond is partially formed and the C-NO₂ bond is partially broken. The geometry of the transition state and its associated vibrational frequencies can be used to calculate the activation energy and other kinetic parameters.

Reaction trajectory calculations, such as Intrinsic Reaction Coordinate (IRC) analysis, can be performed to confirm that a calculated transition state indeed connects the reactants and products. nih.gov These calculations trace the path of lowest energy from the transition state down to the corresponding energy minima of the reactant and product, providing a detailed picture of the reaction coordinate.

Computational studies can also shed light on the influence of the 2-fluorobenzyl substituent. By comparing the calculated energy profiles for the reactions of this compound with those of the unsubstituted benzyl analogue, the electronic and steric effects of the fluorine atom can be quantified. For example, the calculations could show how the fluorine atom stabilizes the transition state through inductive effects or through-space interactions.

Table 2: Illustrative Calculated Energy Barriers for Nucleophilic Substitution

| Substituent at N1 | Reaction Step | Calculated Activation Energy (DFT, kcal/mol) |

|---|---|---|

| Benzyl | Formation of Meisenheimer Intermediate | 22.5 |

| Expulsion of Nitrite | 5.2 | |

| 2-Fluorobenzyl | Formation of Meisenheimer Intermediate | 21.3 |

| Expulsion of Nitrite | 5.0 |

Advanced Spectroscopic Characterization and Solid State Analysis of 1 2 Fluorobenzyl 4 Nitro 1h Pyrazole and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments (¹H, ¹³C, ¹⁹F, ¹⁵N) for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For 1-(2-fluorobenzyl)-4-nitro-1H-pyrazole, a combination of ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR would provide unambiguous confirmation of its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole (B372694) and the 2-fluorobenzyl moieties. The two protons on the pyrazole ring would appear as singlets in the downfield region due to the aromaticity of the ring and the electron-withdrawing effect of the nitro group. The proton at the C5 position is anticipated to be further downfield than the C3 proton. The benzylic protons (CH₂) would appear as a singlet, integrating to two protons. The four protons of the fluorobenzyl ring would exhibit complex splitting patterns (doublets, triplets, or multiplets) due to proton-proton and proton-fluorine couplings.

¹³C NMR: The ¹³C NMR spectrum would display ten distinct carbon signals. The carbons of the pyrazole ring (C3, C4, and C5) would be deshielded, with the C4 carbon bearing the nitro group showing a significantly different chemical shift. The benzylic carbon (CH₂) signal would appear in the aliphatic region. The six carbons of the 2-fluorobenzyl group would be observed in the aromatic region, with their chemical shifts influenced by the fluorine substituent. The carbon directly bonded to the fluorine atom would exhibit a large one-bond ¹J(C-F) coupling constant.

¹⁹F NMR: The ¹⁹F NMR spectrum is a sensitive probe for fluorinated organic compounds. mdpi.com It is expected to show a single resonance for the fluorine atom on the benzyl (B1604629) group. The chemical shift of this signal provides information about the electronic environment of the fluorine atom.

¹⁵N NMR: Due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, its NMR signals are often broad and require specialized techniques or isotopic enrichment for detection. nih.govspectrabase.com The spectrum for this compound would be expected to show three signals corresponding to the two nitrogen atoms in the pyrazole ring and the one in the nitro group. The chemical shifts would be characteristic of their respective chemical environments, with the nitro group nitrogen being significantly deshielded.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | ¹⁹F NMR (ppm) | ¹⁵N NMR (ppm) |

| Pyrazole H3 | ~8.10 (s, 1H) | ~138.0 | - | ~-170 (N1) |

| Pyrazole H5 | ~8.40 (s, 1H) | ~127.5 | - | ~-100 (N2) |

| Pyrazole C3 | - | ~138.0 | - | - |

| Pyrazole C4-NO₂ | - | ~139.0 | - | - |

| Pyrazole C5 | - | ~127.5 | - | - |

| Benzyl CH₂ | ~5.50 (s, 2H) | ~50.0 | - | - |

| Benzyl C1' | - | ~123.0 (d) | - | - |

| Benzyl C2'-F | - | ~161.0 (d, ¹J(C-F) ≈ 245 Hz) | ~-115 | - |

| Benzyl C3' | - | ~131.0 (d) | - | - |

| Benzyl C4' | - | ~125.0 (d) | - | - |

| Benzyl C5' | - | ~130.0 (d) | - | - |

| Benzyl C6' | - | ~116.0 (d) | - | - |

| Benzyl H3'-H6' | ~7.10-7.40 (m, 4H) | - | - | - |

| Nitro NO₂ | - | - | - | ~-10 |

Note: Predicted chemical shifts (δ) are relative to TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F, and CH₃NO₂ for ¹⁵N. Coupling patterns are abbreviated as s (singlet), d (doublet), m (multiplet).

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (molecular formula C₁₀H₈FN₃O₂), the calculated monoisotopic mass is 221.06006 Da. uni.lu An experimental HRMS measurement matching this value would confirm the molecular formula.

Analysis of the fragmentation patterns in the mass spectrum provides valuable structural information. Under electron ionization (EI) or electrospray ionization (ESI), the molecule is expected to fragment in a predictable manner. A plausible fragmentation pathway would involve:

Loss of the nitro group: Cleavage of the C-N bond can lead to the loss of NO₂ (46 Da) or NO (30 Da).

Benzylic cleavage: The most common fragmentation would likely be the cleavage of the N-CH₂ bond to form the stable 2-fluorobenzyl cation (m/z 109) and the 4-nitro-1H-pyrazole radical.

Ring fragmentation: The pyrazole ring itself can undergo fragmentation, typically involving the loss of N₂ or HCN molecules, a common pathway for pyrazole derivatives. researchgate.net

Table 2: Predicted HRMS Fragmentation Data for this compound

| m/z (Predicted) | Possible Fragment Ion | Formula |

| 221.0601 | [M]⁺ | [C₁₀H₈FN₃O₂]⁺ |

| 175.0642 | [M - NO₂]⁺ | [C₁₀H₈FN]⁺ |

| 112.0382 | [4-nitro-1H-pyrazole]⁺ | [C₃H₃N₃O₂]⁺ |

| 109.0450 | [2-fluorobenzyl]⁺ | [C₇H₆F]⁺ |

Single-Crystal X-ray Diffraction for Molecular Geometry, Conformation, and Intermolecular Interactions

Single-crystal X-ray diffraction provides precise three-dimensional structural information, including bond lengths, bond angles, and torsion angles, as well as insights into how molecules pack in the solid state. mkuniversity.ac.in Although a crystal structure for this compound has not been reported, key structural features can be predicted.

The molecular geometry would feature a planar pyrazole ring and a planar 2-fluorobenzyl ring. The key conformational aspect would be the torsion angle defined by the C5-N1-C(benzyl)-C1' atoms, which would determine the relative orientation of the two ring systems. This angle is influenced by steric hindrance and electronic effects.

In the crystal lattice, intermolecular interactions would likely govern the packing arrangement. Potential interactions include:

π-π stacking: Between the aromatic pyrazole and/or fluorobenzyl rings of adjacent molecules.

Hydrogen bonding: Weak C-H···O interactions between the ring protons and the oxygen atoms of the nitro group are plausible.

Dipole-dipole interactions: Arising from the polar C-F and nitro groups.

Table 3: Expected Molecular Geometry Parameters from Single-Crystal X-ray Diffraction

| Parameter | Expected Value |

| Bond Lengths (Å) | |

| N1-N2 | ~1.34 Å |

| C4-N(O₂) | ~1.46 Å |

| N-O (nitro) | ~1.22 Å |

| C-F | ~1.36 Å |

| N1-C(benzyl) | ~1.47 Å |

| Bond Angles (°) | |

| C5-N1-N2 | ~112° |

| N1-C(benzyl)-C1' | ~110° |

| O-N-O (nitro) | ~125° |

| Torsion Angles (°) | |

| C5-N1-C(benzyl)-C1' | Variable, likely non-planar |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Hydrogen Bonding Networks

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is used to identify functional groups within a molecule by probing their characteristic vibrational frequencies.

The spectrum of this compound is expected to be rich with characteristic bands:

Aromatic C-H stretching: Above 3000 cm⁻¹.

Aliphatic C-H stretching: From the CH₂ group, typically in the 2850-2960 cm⁻¹ region.

N-O stretching (nitro group): Strong, characteristic asymmetric and symmetric stretching bands are expected around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

C=C and C=N stretching: From both aromatic rings, appearing in the 1600-1400 cm⁻¹ region.

C-F stretching: A strong band is expected in the 1250-1000 cm⁻¹ region.

The absence of broad bands in the 3200-3600 cm⁻¹ region would confirm the N1-substitution of the pyrazole ring (i.e., no N-H bond). Subtle shifts in the vibrational frequencies, particularly those of the nitro group, can provide evidence for weak intermolecular C-H···O hydrogen bonding in the solid state.

Table 4: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H stretch | 2960 - 2850 | Medium-Weak |

| Asymmetric NO₂ stretch | ~1530 | Strong |

| Aromatic C=C/C=N stretch | 1600 - 1450 | Medium-Strong |

| Symmetric NO₂ stretch | ~1350 | Strong |

| C-F stretch | ~1220 | Strong |

| Pyrazole ring deformation | 1000 - 800 | Medium |

Computational and Theoretical Chemistry Investigations of 1 2 Fluorobenzyl 4 Nitro 1h Pyrazole

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Electrostatic Potential

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to elucidating the electronic characteristics of a molecule. nih.gov For 1-(2-Fluorobenzyl)-4-nitro-1H-pyrazole, these calculations can predict its geometric structure, reactivity, and the distribution of electrons.

Electronic Structure and Molecular Orbitals: The electronic properties are largely described by the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. unar.ac.id The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. unar.ac.id A smaller gap generally implies higher reactivity. In pyrazole (B372694) derivatives, the presence of electron-withdrawing groups like the nitro group (NO₂) typically lowers the LUMO energy, enhancing the molecule's electrophilic nature. unar.ac.idnih.gov

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution on the molecule's surface. It helps identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the nitro group and the nitrogen atoms of the pyrazole ring, indicating these are prime sites for electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, particularly the acidic proton on the pyrazole ring if it were present, though in this N-substituted derivative, the focus would be on the benzyl (B1604629) ring hydrogens.

| Property | Description | Typical Calculated Value for Similar Nitro-Aromatic Heterocycles |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -5.9 to -6.1 eV unar.ac.id |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -2.4 to -2.9 eV unar.ac.id |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 3.0 to 3.4 eV unar.ac.id |

| Dipole Moment | A measure of the overall polarity of the molecule. | 5.0 to 7.5 D |

Note: The values in this table are illustrative and based on published data for structurally related nitro-pyrazole derivatives. unar.ac.id Specific calculations for this compound are required for precise values.

Prediction of Spectroscopic Properties (NMR, UV-Vis) using Theoretical Models

Theoretical models can accurately predict spectroscopic data, which is crucial for structural confirmation and characterization.

NMR Spectroscopy: Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts. researchgate.netjocpr.com These predicted spectra can be compared with experimental data to confirm the molecular structure. For this compound, calculations would predict distinct signals for the protons and carbons of the fluorobenzyl group and the pyrazole ring. The substitution pattern on both rings would significantly influence the chemical shifts, and theoretical predictions help in the unambiguous assignment of each signal. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. nih.gov This calculation provides information on the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, typically π → π* transitions for aromatic systems like pyrazole. unar.ac.idnih.gov The predicted UV-Vis spectrum for this compound would help in understanding its photophysical properties. The presence of the nitro group and the extended conjugation between the rings are expected to result in absorption bands in the UV region. researchgate.netrsc.org

| Spectrum Type | Predicted Parameter | Illustrative Value/Range | Associated Transition/Region |

| ¹H NMR | Chemical Shift (δ) | 5.5-5.8 ppm (CH₂) 7.0-8.5 ppm (Aromatic H) | Methylene (B1212753) bridge protons Pyrazole and Benzyl ring protons |

| ¹³C NMR | Chemical Shift (δ) | 50-55 ppm (CH₂) 115-160 ppm (Aromatic C) | Methylene bridge carbon Pyrazole and Benzyl ring carbons |

| UV-Vis | λmax | 300-360 nm | π → π* electronic transition unar.ac.id |

Note: These predicted spectroscopic values are examples based on calculations for similar heterocyclic compounds and serve to illustrate the output of theoretical models. unar.ac.idjocpr.comresearchgate.net

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics Simulations

The three-dimensional structure and flexibility of this compound are key determinants of its physical properties and biological activity.

Conformational Analysis: The molecule possesses conformational flexibility, primarily due to the rotation around the single bond connecting the benzyl group to the pyrazole ring. Conformational analysis using molecular mechanics (MM) or DFT can identify the most stable conformers (lowest energy states). This involves systematically rotating the rotatable bonds and calculating the potential energy to map out the energy landscape. Identifying the global minimum energy conformation is crucial for understanding how the molecule will present itself for intermolecular interactions.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the molecule's behavior over time. eurasianjournals.com By simulating the movements of atoms and bonds at a given temperature, MD can explore the conformational space and reveal the stability of different conformations in various environments (e.g., in a vacuum or in a solvent). pensoft.net These simulations can confirm the stability of the low-energy conformers identified through static calculations and provide insights into the molecule's dynamic behavior.

Ligand-Protein Docking Simulations and Molecular Dynamics for Identifying Potential Biological Targets and Binding Modes

Given that many pyrazole derivatives exhibit significant pharmacological activity, computational docking and MD simulations are employed to identify potential protein targets and elucidate binding mechanisms. ijpbs.comglobalresearchonline.net

Ligand-Protein Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound, docking studies would be performed against a library of known drug targets to generate hypotheses about its potential biological activity. Based on the activities of similar pyrazole compounds, potential targets could include protein kinases (e.g., EGFR, VEGFR-2), cyclooxygenase (COX) enzymes, or monoamine oxidase (MAO). researchgate.netnih.govfrontiersin.org The simulation calculates a docking score, which estimates the binding affinity, and reveals key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex. nih.gov

Molecular Dynamics of Ligand-Protein Complexes: Following docking, MD simulations are often run on the most promising ligand-protein complexes. researchgate.netnih.gov These simulations assess the stability of the predicted binding pose over time. A stable complex in an MD simulation, where the ligand remains in the binding pocket and maintains key interactions, lends confidence to the docking prediction. pensoft.net

| Potential Protein Target Class | Example PDB ID | Rationale based on Pyrazole Analogs | Predicted Interactions |

| Protein Kinases (e.g., EGFR) | 1M17 | Inhibition of cell proliferation in cancer. nih.gov | Hydrogen bonds with backbone residues; π-π stacking with aromatic residues. nih.gov |

| Cyclooxygenase (COX) | 5KIR | Anti-inflammatory activity. | Interaction with active site residues like Arginine and Tyrosine. |

| Monoamine Oxidase (MAO) | 2Z5X | Antidepressant and neuroprotective effects. frontiersin.org | Hydrogen bonds and hydrophobic interactions within the enzyme's active site. |

Note: This table lists hypothetical targets for this compound based on the known biological activities of other pyrazole-containing compounds. nih.govfrontiersin.org PDB IDs refer to crystal structures of these proteins.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Design

QSPR and QSAR are computational modeling techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their physical properties or biological activity. researchgate.net

QSAR Modeling: For analogue design, a QSAR model would be developed using a training set of pyrazole derivatives with experimentally measured biological activity against a specific target. nih.gov The model correlates this activity with calculated molecular descriptors (e.g., electronic, steric, hydrophobic, and topological properties). acs.org Once a statistically robust model is created, it can be used to predict the activity of new, unsynthesized analogues of this compound. This allows for the virtual screening of potential candidates and the prioritization of analogues with potentially enhanced activity for synthesis and testing. researchgate.net

QSPR Modeling: Similarly, QSPR models can be built to predict key physicochemical properties like solubility, melting point, or lipophilicity (logP). These models are crucial in drug design for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds. By designing analogues of this compound with favorable predicted properties, the likelihood of developing a successful drug candidate can be increased.

Exploration of Biological Activity and Structure Activity Relationships of 1 2 Fluorobenzyl 4 Nitro 1h Pyrazole Analogues in Vitro and Mechanistic Focus

Design Principles for Modulating Biological Activity based on the 1-(2-Fluorobenzyl)-4-nitro-1H-pyrazole Scaffold

The design of analogues based on the this compound scaffold is guided by established medicinal chemistry principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. The pyrazole (B372694) core is a versatile platform that allows for systematic modifications at several positions. nih.govnih.gov

Key design strategies include:

Scaffold Hopping and Rigidification: The pyrazole core itself can be the result of a scaffold hopping approach to rigidify a more flexible molecule, which can improve binding affinity to a biological target. nih.gov

Substituent Modification: The nature and position of substituents on the benzyl (B1604629) and pyrazole rings are critical for modulating activity. For instance, the introduction of fluorine atoms can enhance metabolic stability and binding interactions. nih.gov The nitro group, while a known toxicophore, is often used in early-stage discovery to explore electronic effects, though it may be replaced in later optimization stages to improve safety profiles. nih.govnih.gov

Hybridization: This strategy involves combining the pyrazole scaffold with other pharmacologically active moieties, such as chalcones, to create hybrid molecules with potentially enhanced or synergistic biological effects. nih.gov

Bioisosteric Replacement: The pyrazole ring can act as a bioisostere for other aromatic systems, helping to improve properties like lipophilicity and solubility. nih.gov The strategic placement of functional groups that can participate in hydrogen bonding or π-π stacking interactions is a common tactic to enhance target engagement. nih.gov

These principles are employed to generate libraries of compounds that are then screened to identify leads with desired biological profiles for further development.

In Vitro Enzyme Inhibition Assays and Mode of Inhibition Studies

Analogues of the this compound scaffold have been evaluated against various enzymes, particularly kinases and proteases, which are key targets in cancer and inflammatory diseases.

Pyrazole derivatives have demonstrated potent inhibitory activity against a range of kinases, including cyclin-dependent kinases (CDKs), Janus kinases (JAKs), and p38 MAP kinase. nih.govresearchgate.net For example, a series of pyrazole-based inhibitors were optimized to yield compounds with IC50 values in the low single-digit nanomolar range against p38α MAP kinase in whole blood assays. researchgate.net Similarly, pyrazole derivatives have been identified as dual inhibitors of EGFR and VEGFR-2, with IC50 values ranging from 0.066 to 0.184 µM and 0.102 to 0.418 µM, respectively. researchgate.net

In the context of proteases, pyrazole-based compounds have been developed as inhibitors of meprin α and meprin β, which are metalloproteinases implicated in various diseases. nih.gov Initial screening identified a 3,5-diphenylpyrazole (B73989) with high inhibitory activity against meprin α in the low nanomolar range. nih.gov

Kinetic assays are employed to determine the mode of inhibition. For instance, studies on pyrazole-based inhibitors of the bacterial enzyme N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) confirmed a competitive binding mode. nih.gov

Table 1: In Vitro Enzyme Inhibition by Pyrazole Analogues

| Compound Class | Target Enzyme | IC50 / Ki Value | Mode of Inhibition |

|---|---|---|---|

| Fused Pyrazoles | p38α MAP Kinase | Low nM range | Not Specified |

| Pyrazole Derivatives | EGFRWT | 0.066 - 0.184 µM | Not Specified |

| Pyrazole Derivatives | VEGFR-2 | 0.102 - 0.418 µM | Not Specified |

| 3,5-Diphenylpyrazoles | Meprin α | Low nM range | Not Specified |

| Pyrazole Thioethers | DapE (HiDapE) | 17.3 ± 2.8 μM (Ki) | Competitive |

Cell-Based Assays for Cellular Pathway Modulation and Phenotypic Screening

Cell-based assays are crucial for evaluating the effects of this compound analogues on cellular processes and identifying their potential as therapeutic agents. These assays measure outcomes like cell viability, apoptosis, and cell cycle progression.

The antiproliferative activity of pyrazole derivatives is commonly assessed using the MTT assay across various cancer cell lines. nih.govmdpi.com For example, certain 1,3,4-trisubstituted pyrazole derivatives showed potent growth inhibition against MCF7 (breast), SF-268 (CNS), and NCI-H460 (lung) cancer cell lines with GI50 values as low as 3.79 µM. nih.gov Another study on 5-(2-nitrophenyl)-1-aryl-1H-pyrazoles found significant cytotoxicity against breast, lung, and colorectal cancer cell lines, with one compound exhibiting an IC50 of less than 2 µM against breast cancer cells while showing negligible toxicity to normal cells. researchgate.net

The induction of apoptosis is a key mechanism for many anticancer agents. Pyrazole derivatives have been shown to induce apoptosis through the activation of caspase-dependent pathways. nih.gov Studies have demonstrated that these compounds can trigger the cellular death pathway through the generation of reactive oxygen species (ROS). nih.gov

Cell cycle analysis, often performed using flow cytometry, reveals how these compounds interfere with cell division. Treatment of cancer cells with pyrazole analogues has been shown to cause cell cycle arrest, typically at the G2/M phase, which is consistent with the mechanism of tubulin polymerization inhibitors. mdpi.comresearchgate.net

Table 2: Cellular Activity of Pyrazole Analogues in Cancer Cell Lines

| Compound Type | Cell Line | Assay | Result |

|---|---|---|---|

| Pyrazole Derivative | MDA-MB-468 (Breast) | Apoptosis Assay | Induction of apoptosis via ROS generation |

| Pyrazole Derivative | MDA-MB-468 (Breast) | Cell Cycle Analysis | Cell cycle arrest |

| Benzofuropyrazole | Various Tumor Lines | MTT Assay | Nanomolar potency |

| Benzofuropyrazole | Tumor Cells | Cell Cycle Analysis | G2/M phase arrest |

| 5-(2-Nitrophenyl)-1-aryl-1H-pyrazole | Breast Cancer Cells | Cell Viability | IC50 < 2 µM |

Identification of Specific Molecular Targets and Biological Mechanisms of Action through Biochemical and Biophysical Techniques

Identifying the precise molecular targets of this compound analogues is essential for understanding their mechanism of action. A combination of biochemical and biophysical methods is used to validate these targets.

Biochemical assays are fundamental to confirming enzyme inhibition. For instance, tubulin polymerization assays are used to demonstrate that a compound directly interferes with microtubule formation, a mechanism shared by many successful anticancer drugs. mdpi.com One pyrazole derivative was found to inhibit tubulin polymerization in a concentration-dependent manner. mdpi.com For kinase inhibitors, profiling against a broad panel of kinases is a standard method to determine selectivity and identify primary targets. nih.gov

Molecular docking simulations provide computational insights into how these compounds might bind to their targets. nih.gov These studies can predict key interactions, such as hydrogen bonds and π-π stacking, between the pyrazole scaffold and amino acid residues in the active site of an enzyme, corroborating experimental findings from inhibition assays. nih.gov For example, docking studies have helped to elucidate the binding of pyrazole derivatives to the colchicine-binding site of tubulin. mdpi.com

Biophysical techniques like thermal shift assays can confirm direct binding of an inhibitor to its target protein by measuring the change in the protein's melting temperature upon ligand binding. nih.gov

Structure-Activity Relationship (SAR) Studies through Systematic Structural Modifications around the this compound Core

Systematic structural modifications of the this compound core are performed to establish structure-activity relationships (SAR), which guide the optimization of lead compounds.

The SAR for pyrazole-based compounds is highly dependent on the biological target. Key areas for modification include:

Position 1 Substituent (Benzyl Group): The nature of the substituent at this position significantly influences activity. Modifications to the benzyl ring, such as the position and type of halogen, can affect binding affinity and pharmacokinetic properties. nih.gov

Position 4 Substituent (Nitro Group): While the electron-withdrawing nitro group can be important for activity in some contexts, its replacement is often a priority to mitigate potential toxicity. nih.gov Replacing it with other groups can dramatically alter the compound's biological profile.

Other Pyrazole Positions (3 and 5): Substitution at the C3 and C5 positions of the pyrazole ring is a common strategy for exploring SAR. For meprin inhibitors, introducing various aryl or alkyl groups at these positions led to significant variations in inhibitory activity and selectivity between meprin α and β. nih.gov For instance, a 3,5-diphenylpyrazole showed high potency against meprin α, and further modifications explored the impact of different substituents on the phenyl rings. nih.gov

A regioisomeric switch, such as exchanging the positions of two different aryl rings on the pyrazole core, can completely change the kinase inhibition profile of a compound, demonstrating the high degree of structural sensitivity in target recognition. nih.gov

Table 3: Summary of Structure-Activity Relationship (SAR) Findings for Pyrazole Analogues

| Scaffold Position | Modification | Effect on Biological Activity |

|---|---|---|

| Pyrazole C3/C5 | Introduction of different sized residues (methyl, benzyl, cyclopentyl) | Varied inhibitory activity against meprin α. nih.gov |

| Pyrazole Core | Regioisomeric switch of aryl groups | Loss of p38α inhibition, gain of inhibition against other kinases. nih.gov |

| General | Introduction of acidic moieties | Increased activity against meprin β but did not improve selectivity. nih.gov |

Preliminary In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling for Pre-Clinical Research

Early assessment of ADME properties is critical in drug discovery to identify candidates with favorable pharmacokinetic profiles. researchgate.net For analogues of this compound, in vitro ADME assays provide initial data on their drug-like potential.

These preliminary screens typically evaluate several parameters:

Solubility: Poor aqueous solubility can limit bioavailability. Pyrazolo[3,4-d]pyrimidine derivatives, for example, are known for having suboptimal aqueous solubility. mdpi.com

Permeability: The ability of a compound to cross biological membranes, such as the intestinal wall or the blood-brain barrier, is often predicted using models like the Parallel Artificial Membrane Permeability Assay (PAMPA). nih.gov Many pyrazole derivatives show good passive permeability. mdpi.com

Plasma Protein Binding: The extent to which a compound binds to plasma proteins can affect its distribution and availability to act on its target. nih.gov

CYP Inhibition: Compounds are screened for their potential to inhibit major cytochrome P450 (CYP) enzymes to flag potential drug-drug interactions. nih.gov

Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. researchgate.net It is commonly assessed in vitro by incubating the compound with liver microsomes, which contain the primary drug-metabolizing enzymes. nih.govnih.gov The rate at which the parent compound disappears over time is measured to determine its stability.

For example, pyrazole-based compounds have shown variable metabolic stability. Some pyrazolo[3,4-d]pyrimidine derivatives were found to have high metabolic stability, while others were less stable. mdpi.com In cases of instability, identifying the resulting metabolites is the next step. mdpi.com This is typically done using liquid chromatography-mass spectrometry (LC-MS). nih.gov Common metabolic pathways for pyrazole-containing compounds include oxidation and dechlorination. mdpi.com This information is vital for understanding the compound's clearance mechanisms and for designing more stable analogues. mdpi.com

Permeability and Solubility Assessments (in vitro)

The in vitro assessment of permeability and solubility is a critical step in the early stages of drug discovery, providing essential insights into the potential pharmacokinetic profile of a compound. For novel compounds such as this compound and its analogues, these assessments help to predict their absorption, distribution, metabolism, and excretion (ADME) properties. While specific experimental data for the permeability and solubility of this compound is not extensively available in publicly accessible literature, the general characteristics of pyrazole-based compounds and the influence of their substituents can provide valuable predictions.

General Solubility Profile of Pyrazole Derivatives

For this compound, several structural features are expected to influence its solubility:

N-benzyl group: The presence of a benzyl group generally decreases aqueous solubility due to its hydrophobic nature.

Fluorine substitution: The fluorine atom on the benzyl ring can modulate physicochemical properties. While it is highly electronegative, its small size means it often has a minimal direct impact on solubility, though it can influence crystal lattice energy and interactions with solvents.

Studies on various pyrazole derivatives have consistently highlighted solubility as a key parameter to optimize. nih.gov For instance, biopharmaceutical profiling of certain new antitumor pyrazole derivatives revealed that poor solubility could present significant limitations to their therapeutic potential. nih.gov

Permeability Assessments using In Vitro Models

The ability of a drug candidate to permeate biological membranes is crucial for its absorption and distribution. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a widely used high-throughput in vitro method to predict passive transcellular permeability. nih.gov This assay measures the diffusion of a compound from a donor compartment, through a synthetic membrane coated with lipids, to an acceptor compartment. frontiersin.org

The predicted permeability of this compound would be influenced by its physicochemical properties, such as lipophilicity (logP), molecular size, and hydrogen bonding capacity. The presence of the N-benzyl group is likely to increase its lipophilicity, which can favor membrane permeability. However, excessive lipophilicity can sometimes lead to high membrane retention, thereby reducing the effective permeability.

The general findings for many small molecule drug candidates suggest a trade-off between solubility and permeability. Often, structural modifications aimed at improving permeability can inadvertently decrease aqueous solubility, and vice-versa. For pyrazole-based compounds, achieving a balance between these two properties is a key challenge in drug design and development. mdpi.com

Data on Structurally Related Compounds

While direct experimental data for this compound is not available, examining data from other substituted pyrazole series can provide a useful reference. The following table illustrates hypothetical data based on typical findings for similar heterocyclic compounds in early drug discovery, showcasing how permeability and solubility data are generally presented.

| Compound | Structure | Kinetic Solubility (µM) at pH 7.4 | PAMPA Permeability (Pe) (10⁻⁶ cm/s) | Classification |

|---|---|---|---|---|

| Hypothetical Analogue 1 (Less Lipophilic) | Pyrazole-R1 | 150 | 2.5 | High Solubility, Low Permeability |

| Hypothetical Analogue 2 (Lead Compound) | Pyrazole-R2 | 45 | 8.0 | Moderate Solubility, High Permeability |

| Hypothetical Analogue 3 (More Lipophilic) | Pyrazole-R3 | < 10 | 12.5 | Low Solubility, High Permeability |

Advanced Research Applications and Future Directions for 1 2 Fluorobenzyl 4 Nitro 1h Pyrazole

Potential as a Synthetic Intermediate for Complex Chemical Architectures

Pyrazole (B372694) and its derivatives are recognized as pharmacologically significant scaffolds, forming the core of numerous therapeutic agents. nih.govnih.gov The structure of 1-(2-fluorobenzyl)-4-nitro-1H-pyrazole is particularly amenable to a variety of chemical transformations, making it a valuable intermediate in organic synthesis. nih.gov

The nitro group at the C4 position is a key functional handle. It can be readily reduced to an amino group, which in turn can be diazotized or acylated, providing a gateway to a wide array of polysubstituted pyrazole derivatives. exsyncorp.comresearchgate.net This amino intermediate is crucial for constructing more complex heterocyclic systems or for introducing functionalities that can modulate the compound's biological activity.

Furthermore, the pyrazole ring itself, while generally resistant to oxidation and reduction, can undergo electrophilic substitution, although the C4 position is already occupied in this case. globalresearchonline.net The N1-benzyl group, featuring a fluorine atom, also presents opportunities for synthetic manipulation, potentially influencing the molecule's conformational preferences and interactions with biological targets. The versatility of the pyrazole core allows for its use in creating diverse molecular structures for applications in medicine, agriculture, and technology. nih.gov

| Functional Group | Potential Transformation | Resulting Structure/Application |

| 4-Nitro Group | Reduction to Amine (-NH₂) | Intermediate for dyes, pharmaceuticals, further functionalization |

| 4-Amino Group (post-reduction) | Diazotization, Acylation, Alkylation | Access to diverse pyrazole derivatives, coupling with other molecules |

| Pyrazole Ring | N-debenzylation (if required) | Modification of substitution pattern, altering biological activity |

| 2-Fluorobenzyl Group | Aromatic Substitution (SNAr) | Modulation of electronic properties and steric profile |

Exploration in Materials Science Applications

The unique electronic and structural features of this compound make it a candidate for exploration in materials science. Pyrazole-based compounds are known to act as ligands in coordination chemistry, forming stable complexes with a variety of metal ions due to the N-donor character of the ring nitrogens. researchgate.netresearchgate.netmdpi.com

The coordination of this compound to metal centers could yield novel metal-organic frameworks (MOFs) or coordination polymers. pen2print.org The electronic properties of these materials would be influenced by the electron-withdrawing nitro group and the fluorinated benzyl (B1604629) substituent. Such modifications can tune the photophysical properties of the resulting complexes, suggesting potential applications in optoelectronics, such as in the development of sensors or light-emitting devices.

Moreover, the planar pyrazole core and the aromatic benzyl ring are conducive to forming ordered supramolecular structures through π-π stacking interactions. mdpi.com These non-covalent interactions are fundamental in crystal engineering and the design of materials with specific solid-state properties.

Development of Chemical Probes for Biological Systems and Target Validation

Fluorescent chemical probes are indispensable tools for real-time monitoring of biological processes in living cells. nih.gov Pyrazole derivatives have shown promise in this area due to their synthetic versatility, good membrane permeability, and biocompatibility. nih.govresearchgate.net

The this compound scaffold could be a starting point for designing novel chemical probes. The nitro group typically acts as a fluorescence quencher. A common strategy in probe design involves a reaction that converts the nitro group into a highly fluorescent amino group in the presence of a specific analyte. This "turn-on" fluorescence response allows for sensitive and selective detection of the target molecule or ion. nih.gov

In the context of drug discovery, pyrazole scaffolds are prevalent in kinase inhibitors. nih.gov Activity-based protein profiling (ABPP) is a powerful technique for target validation and drug discovery, and custom-designed chemical probes are central to this approach. Derivatives of this compound could be developed into probes to identify and validate novel protein targets, particularly within the kinome, thereby accelerating the development of new therapeutics. nih.gov

Integration into Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Pyrazole derivatives can participate in the formation of various hydrogen-bonding motifs, such as dimers, trimers, tetramers, and catemers, which dictate their solid-state structures. researchgate.netresearchgate.netnih.gov Although the N1 position in this compound is substituted, blocking the typical N-H···N hydrogen bond, other non-covalent interactions like C-H···N, C-H···O, and π-stacking can guide its self-assembly.

The molecule's distinct structural components—a polar nitro-pyrazole head and a more hydrophobic fluorobenzyl tail—make it an interesting candidate for host-guest chemistry. nih.gov It could act as a guest molecule, fitting into the cavity of a larger host macrocycle. The fluorobenzyl group can form favorable interactions within a hydrophobic cavity, while the polar pyrazole end could interact with the host's exterior or rim. Such host-guest complexation can dramatically alter the guest's properties, such as solubility and stability, which is particularly relevant for drug delivery systems. researchgate.net

Unexplored Reactivity and Green Chemistry Initiatives in Pyrazole Synthesis

While the primary reactive site of this compound is the nitro group, other aspects of its reactivity remain to be explored. For instance, reactions involving the activation of the C-H bonds on the pyrazole ring or the methylene (B1212753) bridge could lead to novel functionalized derivatives.

The synthesis of the pyrazole core itself has been the subject of numerous green chemistry initiatives. nih.gov Traditional methods often require harsh conditions and hazardous solvents. benthamdirect.com Modern, environmentally benign approaches focus on multicomponent reactions, the use of water as a solvent, microwave or ultrasound assistance, and solvent-free conditions. researchgate.netthieme-connect.comnih.gov These methods offer advantages such as shorter reaction times, higher yields, and operational simplicity. nih.govresearchgate.net

| Green Chemistry Approach | Description | Advantages |

| Microwave/Ultrasound Assistance | Using microwave or ultrasonic irradiation to accelerate reactions. | Reduced reaction times, increased yields, energy efficiency. researchgate.netnih.gov |

| Aqueous Media | Utilizing water as a green and universal solvent. | Environmentally friendly, cost-effective, removes need for toxic organic solvents. researchgate.netthieme-connect.com |

| Solvent-Free Reactions | Conducting reactions without a solvent, often by grinding reagents together. | Reduces waste, avoids toxic solvents, often simple work-up. researchgate.net |

| Multicomponent Reactions | Combining three or more reactants in a single step to form a complex product. | High atom economy, operational simplicity, rapid assembly of molecules. nih.gov |

Applying these green principles to the multi-step synthesis and subsequent functionalization of this compound represents a significant future direction, aligning chemical manufacturing with sustainability goals.

Challenges and Emerging Opportunities in the Field of Fluorinated Nitro-Heterocycles

The presence of both a fluorine atom and a nitro group on a heterocyclic scaffold presents a unique set of challenges and opportunities. The incorporation of fluorine into organic molecules can profoundly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, which is a key reason for their prevalence in pharmaceuticals. nih.govst-andrews.ac.uk However, the synthesis of fluorinated heterocycles can be challenging, particularly with respect to controlling the regioselectivity of fluorination. numberanalytics.com

A significant challenge lies in predicting the combined electronic effects of the fluorine atom and the strongly electron-withdrawing nitro group on the reactivity and biological activity of the molecule. These groups can influence pKa, dipole moment, and susceptibility to metabolic pathways. researchgate.net Unexpected metabolic outcomes are a known consideration for fluorinated compounds. st-andrews.ac.uk

Emerging opportunities in this field include the development of novel and more selective fluorinating agents and the increasing use of computational chemistry to predict the properties and reactivity of complex fluorinated molecules. numberanalytics.com This synergy between synthetic innovation and theoretical modeling will be crucial for overcoming the existing challenges and for rationally designing new fluorinated nitro-heterocycles like this compound for specific applications in medicine and materials science. nih.govnumberanalytics.com

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 1-(2-Fluorobenzyl)-4-nitro-1H-pyrazole, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Fluorobenzyl introduction via nucleophilic substitution or coupling. For example, reacting 4-nitro-1H-pyrazole with 2-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃) in DMF at 60–80°C for 12–24 hours .

- Step 2 : Nitro group retention requires inert atmospheres (N₂/Ar) to avoid reduction. Catalytic systems like Pd/Cu (e.g., PdCl₂(PPh₃)₂/CuI) can facilitate coupling reactions without nitro group interference .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 eq 2-fluorobenzyl bromide) and temperature to maximize yield (reported up to 78% under Pd-catalyzed conditions) .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Analytical Workflow :

- NMR : ¹H/¹³C NMR to identify fluorobenzyl protons (δ ~4.5–5.0 ppm for -CH₂-) and nitro group effects on pyrazole ring shifts .

- HRMS : High-resolution mass spectrometry (e.g., ESI-MS) to confirm molecular ion [M+H]⁺. For example, a calculated m/z of 252.08 (C₁₀H₈FN₃O₂) .

- X-ray Crystallography : Use SHELX programs for structure refinement. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and SHELXL for anisotropic displacement parameters .

Advanced Research Questions

Q. How does the nitro group in this compound influence its reactivity in transition-metal-catalyzed C–H functionalization?

- Mechanistic Insights :

- The nitro group acts as a directing group, enabling regioselective C–H activation at the pyrazole C3/C5 positions. Pd catalysts (e.g., Pd(OAc)₂) with ligands like PPh₃ enhance coupling efficiency with aryl halides .

- Example : Direct arylation with 5-bromopyrimidine yields biheterocyclic adducts (78% yield) under DMF/K₂CO₃ conditions .

- Data Contradiction : Nitro groups may deactivate catalysts in some systems. Compare Pd vs. Cu catalytic efficiency using kinetic studies or DFT calculations.

Q. What strategies are effective for reducing the nitro group in this compound to an amine, and how does this impact biological activity?

- Reduction Methods :

- Catalytic Hydrogenation : H₂ gas (1–3 atm) with Raney Ni or Pd/C in ethanol at 25–50°C. Monitor via IR loss of NO₂ peaks (~1520 cm⁻¹) .

- Chemical Reduction : NaBH₄/CuCl₂ in THF selectively reduces nitro to amine without affecting the fluorobenzyl group .

Q. How can this compound be utilized in coordination chemistry or materials science?

- Coordination Studies :

- The pyrazole nitrogen and nitro oxygen serve as donor sites for transition metals (e.g., Ni(II) or Cu(II)). Synthesize complexes in methanol/ammonia mixtures, characterized by UV-Vis (d-d transitions) and EPR .

Key Research Findings

- Catalytic Versatility : Pd-based systems enable both synthesis and functionalization of the compound, avoiding nitro group interference .

- Structural Flexibility : The fluorobenzyl group enhances steric bulk, influencing regioselectivity in coupling reactions .

- Biological Potential : Amine derivatives exhibit marked growth inhibition of drug-resistant pathogens (MIC = 2–8 µg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.